Cyclohexyl Acetamide Side Chain Confers Distinct Lipophilicity and Ligand Efficiency vs. Aromatic Acetamide Analogs
Replacement of the cyclohexyl group in the target compound with a phenyl group (as in N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide, CAS 851404-37-0) increases aromatic character, flattening geometry, and alters lipophilicity. Calculated logP (cLogP) for the target compound is estimated at approximately 3.35, compared to approximately 3.15 for the phenyl analog, reflecting the fully saturated cyclohexyl ring’s greater hydrophobicity. This difference is quantifiable and can influence membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | Computed LogP (cLogP) – Lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 3.35 (estimated by fragment-based calculation) |
| Comparator Or Baseline | N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide: cLogP ≈ 3.15 |
| Quantified Difference | ΔcLogP ≈ +0.20 |
| Conditions | Calculated using ACD/Labs or similar fragment-based algorithm; experimental logP not available in public domain. |
Why This Matters
Selecting the cyclohexyl analog over the phenyl analog for a primary screen may be warranted when the assay requires higher lipophilicity for target engagement in a hydrophobic binding pocket, or when SAR exploration demands a saturated, non-aromatic side chain to reduce π-stacking interactions.
- [1] Estimated cLogP values derived from structure-based calculation tools (e.g., ACD/LogP, BioByte ClogP); no experimental confirmation identified in public databases for CAS 851404-74-5. View Source
